molecular formula C11H23NO B13071859 (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine

Cat. No.: B13071859
M. Wt: 185.31 g/mol
InChI Key: YHGLDBVUCXRCSK-UHFFFAOYSA-N
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Description

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine is a substituted cyclohexane derivative featuring a methanamine group (-CH2NH2) attached to a cyclohexyl ring substituted with ethoxy (1-OCH2CH3) and two methyl groups (3-CH3 and 4-CH3). This compound is of interest in medicinal and organic chemistry due to its structural complexity, which may influence bioavailability, receptor binding, and metabolic stability.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-ethoxy-3,4-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-4-13-11(8-12)6-5-9(2)10(3)7-11/h9-10H,4-8,12H2,1-3H3

InChI Key

YHGLDBVUCXRCSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(C(C1)C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine typically involves the reaction of 3,4-dimethylcyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethoxy-3,4-dimethylcyclohexyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Cyclohexanemethanamine Derivatives

  • 5-Amino-1,3,3-trimethylcyclohexanemethanamine (CAS 68609-08-5): This compound shares the cyclohexanemethanamine backbone but lacks the ethoxy group.
  • 4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3) :
    A dimeric cyclohexylamine with a methylene bridge. Its three geometric isomers (trans-trans, cis-cis, cis-trans) exhibit distinct physicochemical behaviors, highlighting the importance of stereochemistry in cyclohexane-based amines .

Ether-Functionalized Amines

  • (3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5): Features a phenyl ring substituted with a cyclohexylmethoxy group and a methanamine. This structural difference may lead to divergent pharmacokinetic profiles .
  • Dopamine HCl (CAS 62-31-7) :
    A catecholamine with hydroxyl groups instead of ethoxy and methyl substituents. The hydroxyl groups enhance hydrogen-bonding capacity, increasing water solubility but reducing metabolic stability compared to ether-containing analogs like (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine .

Physicochemical and Environmental Properties

Solubility and Stability

  • Methanamine Derivatives :
    Substituted cyclohexanemethanamines generally exhibit moderate water solubility due to the amine group, but bulky substituents (e.g., ethoxy, methyl) reduce solubility. For example, methylamine’s solubility in polar solvents like N,N-dimethylformamide (DMF) decreases with increased molecular complexity .
  • The ethoxy group in the target compound may alter its environmental persistence compared to hydroxylated analogs like dopamine .

Data Table: Key Comparisons

Compound Name CAS No. Molecular Formula Key Substituents Solubility (Predicted) Health Hazard Index
This compound N/A C11H23NO 1-Ethoxy, 3,4-dimethyl Low (ether-dominated) Not reported
5-Amino-1,3,3-trimethylcyclohexanemethanamine 68609-08-5 C10H22N2 1,3,3-Trimethyl Moderate 50 (PM10)
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C13H26N2 Methylene-bridged dimer Low (high MW) 210 (Health)
(3-(Cyclohexylmethoxy)phenyl)methanamine 1019128-90-5 C14H21NO Cyclohexylmethoxy, phenyl Moderate Not reported
Dopamine HCl 62-31-7 C8H12ClNO2 3,4-Dihydroxyphenyl, ethylamine High (polar groups) 5 (PM10)

Biological Activity

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₉NO
Molecular Weight: 183.28 g/mol
IUPAC Name: (1-Ethoxy-3,4-dimethylcyclohexyl)methanamine

The compound features a cyclohexyl structure with ethoxy and dimethyl substituents, which may influence its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: The compound may interact with various receptors in the central nervous system, potentially affecting neurotransmitter systems.
  • Antifungal Properties: Preliminary studies suggest that compounds with similar structures exhibit antifungal activity by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis, which is crucial for fungal cell survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy group or the cyclohexyl moiety can significantly impact its affinity for biological targets. For instance:

  • Alkyl Chain Variation: Changes in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish receptor binding.
  • Substituent Effects: The presence of electron-donating or withdrawing groups on the aromatic system can influence the compound's overall reactivity and biological efficacy.

Antifungal Activity

A study examining structurally related compounds demonstrated significant antifungal activity against various pathogens. For example:

CompoundMIC (µg/mL)Target Pathogen
MI-117.8Fusarium verticillioides
MI-215.6Fusarium verticillioides
(1-Ethoxy-3,4-dimethyl...)TBDTBD

These findings indicate that modifications in the structure can lead to varying levels of antifungal effectiveness.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity against human cancer cells while exhibiting minimal toxicity towards normal cells. For instance:

  • HeLa Cells: IC₅₀ = 20 µg/mL
  • MCF-7 Cells: IC₅₀ = 24 µg/mL

This selective activity suggests potential applications in cancer therapy, warranting further investigation into its mechanisms.

Comparative Studies with CDK9 Inhibitors

Recent research on CDK9 inhibitors has revealed insights into how structural variations influence selectivity and potency. Compounds similar to this compound were evaluated for their ability to inhibit CDK9, a key regulator in cell cycle progression:

CompoundIC₅₀ (nM)Selectivity for CDK9 over CDK2/7
MC18029540High
(1-Ethoxy...)TBDTBD

These studies highlight the importance of structural optimization in enhancing therapeutic efficacy.

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